4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

Catalog No.
S11629452
CAS No.
M.F
C18H19N3O3S
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)...

Product Name

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O3S/c1-13(12-18(22)19-14-7-3-2-4-8-14)11-17-20-15-9-5-6-10-16(15)25(23,24)21-17/h2-10,13H,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

KOORFWGMKAEDSP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=CC=C3

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide is a complex organic compound characterized by its unique structure that includes a benzothiadiazine moiety. This compound features a dioxo group and an amide functional group, which contribute to its potential biological activities. The molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, and it has a molecular weight of approximately 282.33 g/mol. The presence of the benzothiadiazine ring system is significant as it is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects.

The reactivity of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The dioxo group can undergo nucleophilic attack under basic conditions, leading to the formation of various derivatives.
  • Amidation Reactions: The amide bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and carboxylic acid.
  • Reduction Reactions: The dioxo moiety may be reduced to form corresponding thiadiazine derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

Research indicates that compounds similar to 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide exhibit various biological activities:

  • Anti-inflammatory Properties: Studies suggest that benzothiadiazine derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis .
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, indicating potential use in antibiotic development .
  • Analgesic Effects: The compound may act on pain pathways, providing relief from pain through central nervous system interactions .

The synthesis of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide typically involves several steps:

  • Formation of Benzothiadiazine Core: This can be achieved through cyclization reactions involving appropriate thiourea derivatives and aldehydes.
  • Introduction of Dioxo Group: Oxidation reactions using agents like potassium permanganate or hydrogen peroxide can introduce the dioxo functionality.
  • Amidation: The final step involves reacting the dioxo-benzothiadiazine with 3-methyl-N-phenylbutanamide under suitable conditions (e.g., using coupling agents like EDC or DCC).

This multi-step synthesis allows for the incorporation of diverse functional groups that can enhance the compound's biological profile.

The applications of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide span various fields:

  • Pharmaceutical Development: Due to its biological activities, it holds promise as a lead compound in drug development for inflammatory diseases and infections.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other bioactive compounds or conducting structure-activity relationship studies.

Interaction studies are crucial for understanding how 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide interacts with biological targets:

  • Binding Affinity Studies: These studies typically involve assessing the compound's affinity for specific receptors or enzymes related to inflammation and pain pathways.
  • In Vivo Studies: Animal models may be utilized to evaluate the efficacy and safety profile of this compound in treating specific diseases.

Such studies provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4H-benzothiadiazine 1,1-dioxideContains amino groupKnown for potent anti-inflammatory activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-phenybutanamideThiazole ringExhibits antimicrobial properties
4-Methyl-N-phenybutanamideSimple amide structureLacks complex heterocyclic features

The uniqueness of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenybutanamide lies in its combination of a benzothiadiazine core with a specific amide side chain that potentially enhances its pharmacological profile compared to simpler analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

357.11471265 g/mol

Monoisotopic Mass

357.11471265 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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